5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
5-Chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethoxy-substituted phenyl ring at the carboxamide position (N-aryl group), a trifluoromethyl group at the pyrazole C3 position, and a chlorine atom at C3. This compound belongs to a class of agrochemicals and pharmaceuticals where pyrazole cores are frequently modified to optimize bioactivity, metabolic stability, and physicochemical properties. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the chloro and trifluoromethyl groups contribute to electron-withdrawing effects, influencing binding interactions with biological targets such as insect ryanodine receptors .
Properties
IUPAC Name |
5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O2/c1-23-10(14)8(9(22-23)12(15,16)17)11(24)21-6-2-4-7(5-3-6)25-13(18,19)20/h2-5H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHMAMAMPZODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
The following table summarizes key analogues and their structural differences:
Key Differentiators
- Trifluoromethoxy vs. Cyano/Chloro Substituents: The OCF₃ group in the target compound offers superior oxidative stability compared to CN or Cl, reducing metabolic degradation .
- Aryl vs. Heteroaryl Substitution : Pyridyl or thiazolyl substituents (e.g., ) lower logP values compared to phenyl/trifluoromethoxy groups, affecting bioavailability .
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